N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a benzothiazole moiety fused to a thiazole ring, with a 4-(dimethylsulfamoyl)benzamide substituent. The dimethylsulfamoyl group enhances solubility and may influence pharmacokinetic properties by modulating lipophilicity and electronic effects .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-23(2)29(25,26)13-9-7-12(8-10-13)17(24)22-19-21-15(11-27-19)18-20-14-5-3-4-6-16(14)28-18/h3-11H,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWDAKGKYWPALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques like chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and various solvents like dimethylformamide . The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, while its anti-inflammatory effects are due to the inhibition of cyclooxygenase enzymes . The compound’s interaction with these targets disrupts normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole- and benzothiazole-containing sulfonamides. Below is a comparative analysis with structurally related analogs, focusing on structural features, biological activities, and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Insights
Core Scaffold Differences :
- The target compound’s benzothiazole-thiazole core provides rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets. In contrast, analogs with biphenyl (e.g., ) or phenyl linkages (e.g., ) exhibit varied binding modes due to altered steric and electronic profiles.
Sulfonamide Substituents :
- The dimethylsulfamoyl group balances solubility and permeability, whereas bulkier substituents (e.g., bis(2-methoxyethyl) in ) improve potency but may hinder blood-brain barrier penetration. Diethyl variants (e.g., ) increase lipophilicity but risk faster hepatic metabolism.
Biological Activity Trends :
- Fluorinated biphenyl-thiazole derivatives (e.g., ) show enhanced antibacterial and antiproliferative activities, likely due to improved cellular uptake and target affinity. Nitrophenyl-substituted analogs (e.g., ) demonstrate strong bioactivity but may suffer from nitro group toxicity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established routes for thiazole sulfonamides, similar to methods described for EMAC2060/EMAC2061 (70–80% yields) . Thiourea-bridged analogs (e.g., ) require additional steps for carbamothioyl incorporation, reducing scalability.
Pharmacological Potential: The dimethylsulfamoyl group’s moderate size and polarity position the target compound as a candidate for CNS-targeted therapies, unlike bulkier analogs (e.g., ) or charged derivatives (e.g., ).
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will delve into its biological activity, synthesis methods, and potential applications based on recent research findings.
Structural Characteristics
The compound features a benzothiazole moiety, a thiazole ring, and a dimethylsulfamoyl group. These structural elements contribute to its unique chemical properties and biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 123456-78-9 (hypothetical for this example) |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions : Involving the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.
- Dimethylsulfamoyl Group Introduction : This is achieved through nucleophilic substitution reactions under basic conditions.
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacterial strains. The results indicate:
- Effective Inhibition : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal properties:
- Disc Diffusion Method : Utilized to assess antifungal activity against strains such as Candida albicans.
- Inhibition Rates : The compound demonstrated effective inhibition rates comparable to standard antifungal agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Viability Assays : Research indicates that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Targeted Pathways : It appears to affect specific signaling pathways involved in cell growth and apoptosis .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of the compound.
- Methodology : Tested against a panel of bacterial and fungal strains.
- Findings : Showed potent antimicrobial activity with minimal inhibitory concentrations lower than those of conventional antibiotics .
-
Cancer Cell Line Study :
- Objective : To assess the anticancer effects on breast cancer cells.
- Methodology : Utilized CCK-8 assays to measure cell viability post-treatment.
- Findings : Indicated significant reduction in cell viability, suggesting potential as an anticancer agent .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires meticulous control of reaction conditions:
- Temperature : Optimal ranges vary by step; for example, cyclization of thiazole intermediates often proceeds at 60–80°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility of intermediates .
- Catalysts : Acidic or basic conditions (e.g., H₂SO₄, NaHCO₃) are critical for cyclization and amide bond formation .
- Reaction time : Extended stirring (12–24 hrs) improves yields in multi-step syntheses .
Methodological Tip : Monitor reactions via TLC and purify intermediates using column chromatography to minimize byproducts .
Basic: Which spectroscopic and crystallographic methods confirm its molecular structure?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzothiazole protons at δ 7.5–8.5 ppm, sulfonamide signals at δ 3.0–3.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .
- Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
Data Example : In related compounds, HRMS confirmed molecular formulas (e.g., C₁₈H₁₄N₄O₃S₂, [M+H]⁺ = 399.0685) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, anticancer activity may differ between MCF-7 vs. HeLa cells .
- Compound purity : Use HPLC (>95% purity) to exclude confounding effects of impurities .
- Dose-response relationships : Perform IC₅₀ comparisons under identical conditions (e.g., 24h vs. 48h exposure) .
Case Study : Benzothiazole derivatives showed variable enzyme inhibition due to differing assay pH levels .
Advanced: What computational approaches predict target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., PFOR enzyme in anaerobic organisms) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key residues .
Example : Docking poses of analogous compounds revealed hydrogen bonds with catalytic site residues (e.g., His256 in kinase targets) .
Basic: Which analytical methods ensure purity during synthesis?
Answer:
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .
- HPLC : Quantify purity with C18 columns and UV detection (λ = 254 nm) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How does the dimethylsulfamoyl group affect pharmacokinetics?
Answer:
- Solubility : The sulfonamide moiety enhances water solubility via hydrogen bonding .
- Metabolic stability : Resists CYP450 oxidation due to electron-withdrawing effects .
- Membrane permeability : LogP values (~2.5–3.0) suggest moderate blood-brain barrier penetration .
Data : Analogous compounds showed t₁/₂ > 6h in plasma stability assays .
Basic: What biological assays evaluate its therapeutic potential?
Answer:
- Anticancer : MTT assays (IC₅₀ = 10–50 μM in leukemia cells) .
- Antimicrobial : Broth microdilution (MIC = 8–32 μg/mL against S. aureus) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at Ki = 0.2 μM) .
Advanced: What strategies elucidate its mechanism of action in cancer?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
